
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a nitro group, a pyrrole ring, and a carbonitrile group, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures and careful handling due to the reactivity of the nitrating agents.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-ethyl-6-amino-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit improved efficacy and selectivity for specific targets.
Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and pyrrole ring play crucial roles in its binding affinity and selectivity for these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
1-Ethyl-6-nitro-1H-indole-3-carbonitrile: Lacks the pyrrole ring, which may influence its overall stability and reactivity.
The presence of the nitro group, pyrrole ring, and carbonitrile group in this compound makes it unique and valuable for various research applications.
Eigenschaften
Molekularformel |
C15H12N4O2 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3 |
InChI-Schlüssel |
NZAUYLWQRLIZHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=C1N3C=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


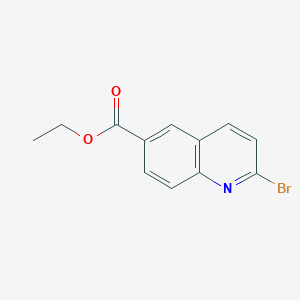
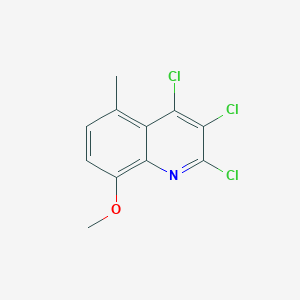
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
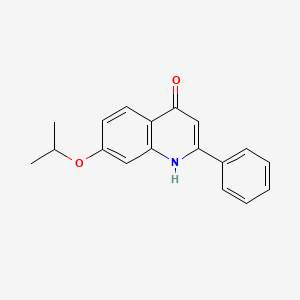

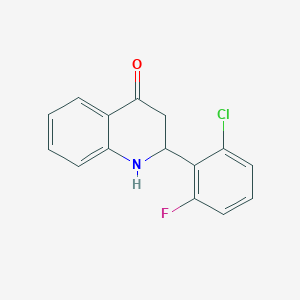
![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)


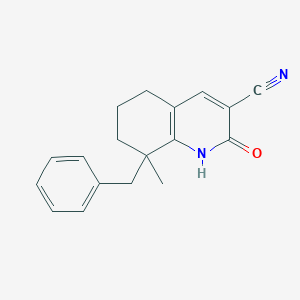
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)

